molecular formula C23H23N5O3S2 B11602997 N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide

N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide

Cat. No.: B11602997
M. Wt: 481.6 g/mol
InChI Key: PSJPTDSPPRPMIU-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a pyrimidine ring, a thiazole ring, and a benzenesulfonamide moiety, contributes to its potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling with the benzenesulfonamide moiety. Common reagents used in these reactions include:

    Pyrimidine synthesis: Starting materials such as acetylacetone and guanidine.

    Thiazole synthesis: Reagents like α-haloketones and thiourea.

    Coupling reactions: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as palladium.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the methoxy group may yield a hydroxyl group, while reduction of a nitro group would produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interaction with biological macromolecules.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Application in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes or receptors that are crucial for the survival of microorganisms or cancer cells. The compound may inhibit the activity of these targets, leading to the disruption of essential biological processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Thiazole derivatives: Compounds with similar thiazole rings.

    Pyrimidine analogs: Molecules with pyrimidine rings used in medicinal chemistry.

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide is unique due to its combination of structural features, which may confer distinct biological activities compared to other sulfonamides. Its multi-ring system and functional groups provide opportunities for diverse chemical modifications and applications.

Properties

Molecular Formula

C23H23N5O3S2

Molecular Weight

481.6 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-[[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide

InChI

InChI=1S/C23H23N5O3S2/c1-14-11-17(5-10-21(14)31-4)20-13-32-23(27-20)26-18-6-8-19(9-7-18)33(29,30)28-22-24-15(2)12-16(3)25-22/h5-13H,1-4H3,(H,26,27)(H,24,25,28)

InChI Key

PSJPTDSPPRPMIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)C)C

Origin of Product

United States

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